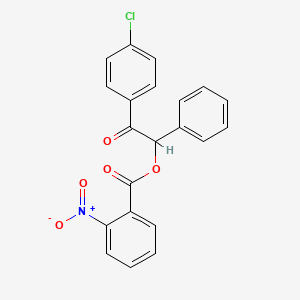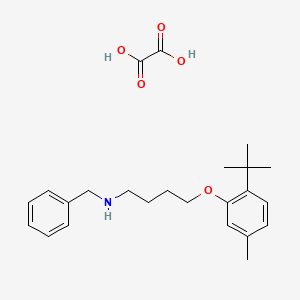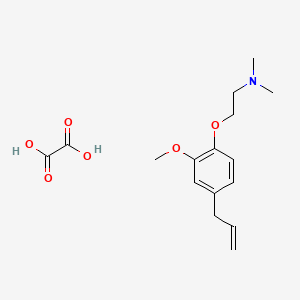![molecular formula C19H30ClNO2 B4042806 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2,6-dimethylmorpholine](/img/structure/B4042806.png)
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2,6-dimethylmorpholine
Übersicht
Beschreibung
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C19H30ClNO2 and its molecular weight is 339.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.1965069 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
A study by Vinković and Sunjic (1997) demonstrates the stereocontrolled synthesis of fenpropimorph and its congeners through an asymmetric Mannich reaction. This process highlights the application of similar compounds in the development of chiral synthetic methodologies, leading to enantiomerically enriched products, which are crucial for the synthesis of bioactive compounds (Vinković & Sunjic, 1997).
Supramolecular Chemistry and Fluoride Binding
Pistner et al. (2013) synthesized a family of phlorin macrocycles that exhibit cooperative fluoride binding. This research underscores the potential of morpholine derivatives in developing supramolecular structures with specific anion binding properties, which can be leveraged in sensor technologies and environmental remediation (Pistner et al., 2013).
Environmental Applications: Pesticide Removal
Boudesocque et al. (2008) explored the use of a lignocellulosic substrate as an effective adsorbent for the removal of pesticides, including dimetomorph, from wastewaters. This study illustrates the broader environmental applications of morpholine derivatives in the purification and treatment of contaminated water sources (Boudesocque et al., 2008).
Luminescent Materials
Song et al. (2016) reported on the synthesis and properties of Ir(III) complexes that show aggregation-induced emission (AIE), mechanoluminescence, and can be applied in data security protection. Such studies indicate the role of morpholine and its derivatives in the development of novel luminescent materials for optoelectronic applications (Song et al., 2016).
Eigenschaften
IUPAC Name |
4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30ClNO2/c1-14-12-21(13-15(2)23-14)9-6-10-22-18-8-7-16(20)11-17(18)19(3,4)5/h7-8,11,14-15H,6,9-10,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYSZANINBJJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=C(C=C(C=C2)Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


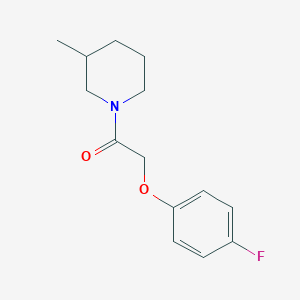
![{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4042734.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4042748.png)
![N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-butanamine oxalate](/img/structure/B4042752.png)
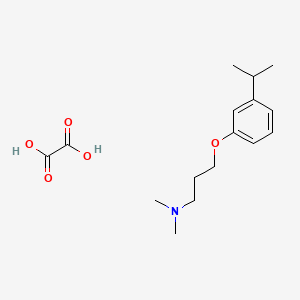
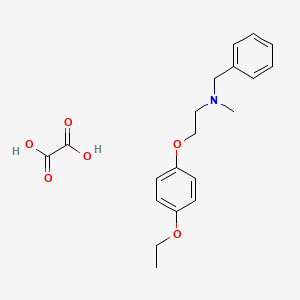
![1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042792.png)
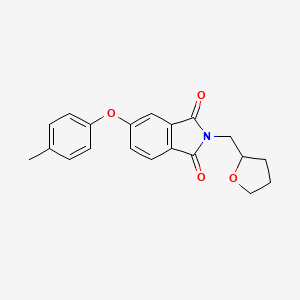
![N-[2-(3,4-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4042815.png)

